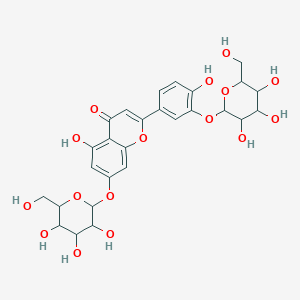

Luteolin-3',7-di-O-glucoside

概要

説明

Luteolin-7,3’-di-O-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties. The compound consists of a luteolin backbone with two glucose molecules attached at the 7 and 3’ positions, enhancing its solubility and bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

Luteolin-7,3’-di-O-glucoside can be synthesized through chemical glycosylation or biotransformation. Chemical glycosylation involves the use of glycosyl donors and acceptors under specific conditions to form glycosidic bonds. This method often requires protecting-group strategies to ensure regioselectivity and yield. For instance, glycosyltransferase enzymes from various sources, such as Bacillus cereus and Xanthomonas campestris, have been used to regioselectively glycosylate luteolin at the 7 and 3’ positions .

Industrial Production Methods

Industrial production of luteolin-7,3’-di-O-glucoside typically involves biotransformation using microbial cells or enzymes. Bacillus cereus A46 cells have shown high activity and stability in hydrophilic organic solvents like dimethyl sulfoxide (DMSO), achieving conversion rates of 90-98% . This method is preferred due to its efficiency and eco-friendliness compared to traditional chemical synthesis.

化学反応の分析

Types of Reactions

Luteolin-7,3’-di-O-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the flavonoid backbone to dihydroflavonoids.

Substitution: Nucleophilic substitution reactions can modify the hydroxyl groups on the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin-7,3’-di-O-glucoside. These derivatives often exhibit different biological activities and solubility profiles.

科学的研究の応用

Chemical Properties and Structure

Luteolin-3',7-di-O-glucoside has a molecular formula of and consists of a luteolin backbone with two glucose molecules attached at the 3' and 7 positions. This structure enhances its solubility and bioavailability compared to its aglycone form.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties:

- Cytokine Regulation : It downregulates pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting the NF-κB and JAK/STAT signaling pathways, which helps reduce chronic inflammation in various models .

- NLRP3 Inflammasome Inhibition : Studies have shown that this compound can inhibit the assembly of the NLRP3 inflammasome, a critical component in the inflammatory response .

Antioxidant Activity

This compound possesses notable antioxidant capacity, scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anticancer Potential

The anticancer effects of this compound are promising:

- Cell Cycle Regulation : It inhibits cell proliferation in various cancer cell lines by inducing cell cycle arrest .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating key proteins such as p53 .

- Inhibition of Tumor Growth : In vivo studies have reported that this compound can reduce tumor growth in animal models, suggesting its potential as a chemopreventive agent .

Molecular Mechanisms

The molecular mechanisms underlying the actions of this compound include:

- Gene Expression Modulation : It influences gene expression related to inflammation and apoptosis.

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, enhancing its bioactivity .

Metabolic Pathways

This compound participates in several metabolic pathways, particularly those related to inflammation and oxidative stress. Glycosylation enhances its solubility and bioactivity compared to other flavonoids .

Industrial Applications

This compound is utilized in various industries:

- Pharmaceuticals : Due to its biological activities, it is explored as a candidate for drug development targeting inflammatory diseases and cancer.

- Food Industry : Its antioxidant properties make it suitable for use as a natural preservative in food products .

Case Studies

Several case studies illustrate the applications of this compound:

- Cardiovascular Health : A study demonstrated that this compound significantly reduced oxidative stress markers in endothelial cells, suggesting potential cardiovascular benefits .

- Cancer Research : In vitro studies showed that treatment with this compound led to reduced proliferation and increased apoptosis in breast cancer cell lines .

作用機序

Luteolin-7,3’-di-O-glucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Inhibits the activation of transcription factors like NF-κB and STAT3, reducing the production of pro-inflammatory cytokines

Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation and apoptosis.

類似化合物との比較

Luteolin-7,3’-di-O-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Luteolin-7-O-glucoside: A mono-glycosylated derivative with similar but less potent biological activities.

Luteolin-4’-O-glucoside: Another mono-glycosylated derivative with distinct solubility and bioavailability profiles.

Luteolin-7,4’-di-O-glucoside: A di-glycosylated derivative with different glycosylation positions, affecting its biological activities.

Luteolin-7,3’-di-O-glucoside stands out due to its enhanced solubility and bioavailability, making it a more effective compound for various applications.

生物活性

Luteolin-3',7-di-O-glucoside (LUT-DG) is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid found in various plants. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of LUT-DG, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two glucoside moieties attached to the luteolin backbone. This structural modification enhances its solubility and bioavailability compared to its aglycone form.

1. Anti-Inflammatory Effects

LUT-DG exhibits significant anti-inflammatory properties. Research indicates that it can modulate key inflammatory pathways:

- Cytokine Regulation : LUT-DG downregulates pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting the NF-κB and JAK/STAT signaling pathways. This action helps reduce chronic inflammation in various models .

- NLRP3 Inflammasome Inhibition : Studies have shown that LUT-DG can inhibit the assembly of the NLRP3 inflammasome, a critical component in the inflammatory response .

2. Antioxidant Activity

The antioxidant capacity of LUT-DG is notable, as it scavenges free radicals and reduces oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

3. Anticancer Potential

LUT-DG has demonstrated promising anticancer effects through several mechanisms:

- Cell Cycle Regulation : It inhibits cell proliferation in various cancer cell lines by inducing cell cycle arrest .

- Apoptosis Induction : LUT-DG promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating key proteins such as p53 .

- Inhibition of Tumor Growth : In vivo studies have reported that LUT-DG can reduce tumor growth in animal models, suggesting its potential as a chemopreventive agent .

Case Studies

- Inflammation Model : In a study using mouse models of psoriasis, LUT-DG treatment resulted in reduced skin inflammation and a significant decrease in inflammatory cytokine levels .

- Cancer Cell Lines : Research on human cancer cell lines (NCI-H929, U266) showed that LUT-DG exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell viability .

The biological activities of LUT-DG are mediated through various biochemical pathways:

| Mechanism | Description |

|---|---|

| NF-κB Inhibition | Reduces expression of inflammatory mediators like COX-2 and iNOS |

| STAT3 Modulation | Inhibits STAT3 signaling, affecting cell proliferation and survival |

| ROS Modulation | Scavenges reactive oxygen species, reducing oxidative stress |

| Apoptosis Induction | Activates apoptotic pathways leading to cancer cell death |

特性

IUPAC Name |

5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISZYPSIZGKOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52187-80-1 | |

| Record name | 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of Luteolin-3',7-di-O-glucoside?

A1: this compound has been identified in several plant species. Studies have reported its presence in Daphne gnidium L. leaves [], Achillea millefolium (yarrow) flowers [], Momordica charantia L. (bitter melon) fruits [], Ficus carica L. (fig) fruit peels [], and Colocasia esculenta (taro) corms [].

Q2: How does the structure of this compound contribute to its potential bioactivity?

A2: While specific mechanisms are still under investigation, research suggests that the presence of C-4', C5 hydroxyl groups, and C2=C3 double bonds in this compound might be crucial for its hypouricemic effect []. This means it could potentially help manage high uric acid levels in the body.

Q3: Has this compound been studied for its potential in treating hyperuricemia?

A3: Yes, a study using a mouse model of potassium oxonate-induced hyperuricemia found that corn silk flavonoids, particularly a fraction rich in this compound, significantly reduced serum uric acid levels []. This effect was linked to the inhibition of xanthine oxidase activity and enhanced uric acid excretion.

Q4: Are there any studies exploring the interaction of this compound with specific enzymes?

A4: Research indicates that this compound doesn't compete with Donepezil, a drug used to treat Alzheimer's disease, for the same binding site on acetylcholinesterase []. This suggests a potential new binding site on the enzyme, opening avenues for drug development.

Q5: How does the concentration of this compound vary within a plant species?

A5: Studies on Achillea millefolium populations from Lithuania revealed significant variation in this compound content in flowers from different locations []. This suggests that environmental factors and genetic variations within the species can influence the compound's accumulation.

Q6: Is there any evidence suggesting a link between this compound and fruit color variation?

A6: Research on fig cultivars "Green Peel" and its color mutant "Purple Peel" revealed a substantial increase in various flavonoids in the mature "Purple Peel", including Luteolin-3′,7-di-O-glucoside []. This indicates a potential role of this compound, along with anthocyanins, in contributing to the distinct coloration of the mutant fig variety.

Q7: Are there any analytical techniques specifically used to identify and quantify this compound?

A7: Several analytical methods have been employed to characterize this compound in various plant extracts. These include High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) [], High-Performance Thin Layer Chromatography (HPTLC) [], and Ultra-Performance Liquid Chromatography coupled with Diode Array Detection (UPLC-DAD) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。